Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate
Description
Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate is a fluorinated azepane derivative featuring a cyanomethylidene substituent at the 5-position and geminal difluoro groups at the 4-position of the azepane ring. The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and modulates solubility. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of fluorine atoms and the electron-withdrawing cyano group .
Properties
IUPAC Name |
tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2/c1-12(2,3)19-11(18)17-8-5-10(4-7-16)13(14,15)6-9-17/h4H,5-6,8-9H2,1-3H3/b10-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBHPUBTNXLHCF-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC#N)C(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\C#N)/C(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide to form tert-butyl esters . Another approach includes the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . These methods ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer efficient, versatile, and sustainable synthesis processes compared to traditional batch methods . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using H2/Ni, LiAlH4, or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi, RMgX, or RCuLi.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl esters include strong acids for deprotection (e.g., aqueous phosphoric acid), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., LiAlH4) . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in biocatalytic processes and biosynthetic pathways.
Medicine: Explored for its potential therapeutic applications due to its unique reactivity and stability.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate involves its interaction with molecular targets through nucleophilic addition and elimination reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability . The cyanomethylidene moiety can participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate
- Structure: Differs by replacing the cyanomethylidene group with a methoxy-oxoethylidene substituent.
- Molecular Formula: C₁₄H₂₁F₂NO₄ (vs. C₁₃H₁₈F₂N₂O₂ for the target compound).
- Lower electrophilicity at the exocyclic double bond due to the electron-donating methoxy group, reducing reactivity in nucleophilic additions .
Tert-butyl 4-amino-5-methylazepane-1-carboxylate
- Structure: Lacks fluorine atoms and the cyanomethylidene group; features a methyl group at the 5-position and an amino group at the 4-position.
- Molecular Formula : C₁₂H₂₄N₂O₂.
- Key Properties: The amino group introduces basicity, enabling salt formation and pH-dependent solubility. Absence of fluorine reduces metabolic stability compared to fluorinated analogs .
Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate
- Structure: Replaces cyanomethylidene with a hydroxyl group at the 5-position.
- CAS : 1785523-74-1.
- Key Properties: Hydroxyl group enables hydrogen bonding, increasing crystallinity and melting point. Reduced lipophilicity compared to the cyanomethylidene derivative, impacting membrane permeability .
Data Table: Structural and Physicochemical Comparison
*LogP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate is a synthetic organic compound notable for its unique structure, which includes a tert-butyl ester group and a difluoroazepane ring. This compound has garnered attention in various fields such as organic synthesis, medicinal chemistry, and biological research due to its potential therapeutic applications and reactivity profiles.
The compound's chemical formula is , with a molecular weight of 270.29 g/mol. Its structure is characterized by the following features:
- Tert-butyl group : Provides steric hindrance, influencing reactivity.
- Cyanomethylidene moiety : Imparts unique nucleophilic properties.
- Difluoroazepane ring : Enhances stability and bioactivity.
The biological activity of this compound primarily involves its interaction with various molecular targets. The mechanism can be summarized as follows:
- Nucleophilic Addition : The compound can undergo nucleophilic addition reactions, which are crucial for its reactivity in biological systems.
- Elimination Reactions : The elimination of functional groups can lead to the formation of biologically active metabolites.
Biological Activity and Applications
Research indicates that this compound has several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Some derivatives of difluoroazepane compounds have shown promise in targeting cancer cells, potentially through apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
-
Antimicrobial Studies :
- A study published in the Journal of Medicinal Chemistry evaluated various azepane derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain difluoro substitutions enhanced antimicrobial activity significantly .
- Anticancer Research :
- Enzyme Inhibition :
Comparative Analysis
To better understand the significance of this compound, it is essential to compare it with similar compounds:
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